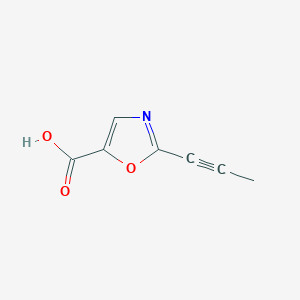
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with a propynyl group at the 2-position and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles. One common method involves the use of Deoxo-Fluor® reagent for the cyclization step, which is carried out at room temperature. The resulting oxazolines are then oxidized using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors and continuous processing techniques can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazole-5-carboxylic acid derivatives .
Applications De Recherche Scientifique
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-(Prop-1-yn-1-yl)oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
2-(Prop-1-yn-1-yl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
2-(Prop-1-yn-1-yl)imidazole-5-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
2-prop-1-ynyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,1H3,(H,9,10) |
Clé InChI |
MVXXSHJMACRZIX-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=NC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
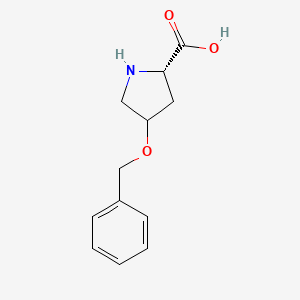
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
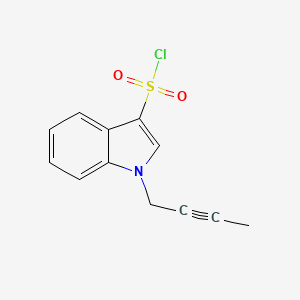
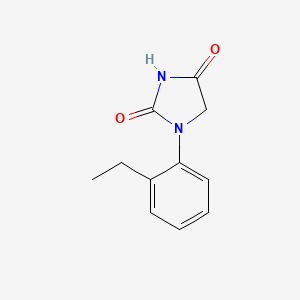
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
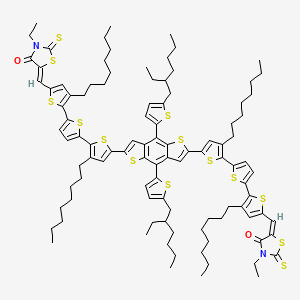
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
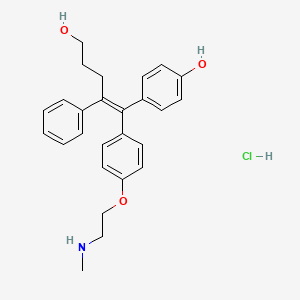
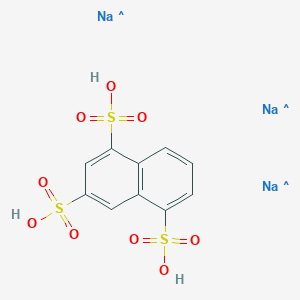
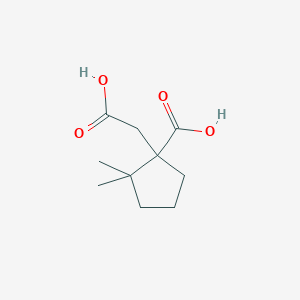
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
